{(3E)-3-[2-(tert-butoxycarbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
2-{3-[(E)-2-(tert-Butoxycarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-{3-[(E)-2-(tert-Butoxycarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multiple stepsThis can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents, and the process may require temperature control to optimize yield and purity .
Industrial production methods for such compounds often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-{3-[(E)-2-(tert-Butoxycarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-{3-[(E)-2-(tert-Butoxycarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(tert-Butoxycarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing reactive sites that can interact with biological molecules . This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O5/c1-15(2,3)23-14(22)17-16-12-9-6-4-5-7-10(9)18(13(12)21)8-11(19)20/h4-7,21H,8H2,1-3H3,(H,19,20) |
InChI Key |
HQJFORPAFGSYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)O)O |
Origin of Product |
United States |
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